![molecular formula C6H3BrClN3 B1381277 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-34-4](/img/structure/B1381277.png)
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
Pyrrolo [2,3-d]pyrimidines have been synthesized based on molecular diversity. Their antiproliferative activity was evaluated against ER + (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . A green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl- N,N -dimethyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo [2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .
Chemical Reactions Analysis
Pyrrolo [2,3-d]pyrimidines have been synthesized using various methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . The reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo [2,3-d]pyrimidines has been reported .
Scientific Research Applications
Drug Discovery Tyrosine Kinase Inhibitors
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they block specific enzymes (tyrosine kinases) that can stimulate cancer cell growth. The compound’s unique structure allows it to be used in the development of oral signal transducers and activators of transcription 6 (STAT6) inhibitors, which play a role in cell signaling and gene expression related to immune responses .
Organic Synthesis Versatile Reactions
This compound is utilized in various organic synthesis reactions due to its pyrrolopyrimidine structure. It has been involved in Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions. These methods are essential for creating complex molecules that can have pharmaceutical applications or serve as building blocks for more complex chemical syntheses .
properties
IUPAC Name |
6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGCYUTYXJAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256079 | |
Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1638763-34-4 | |
Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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